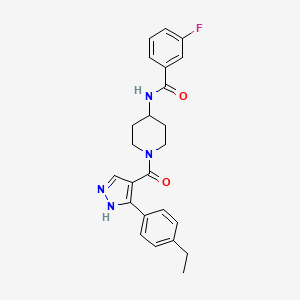

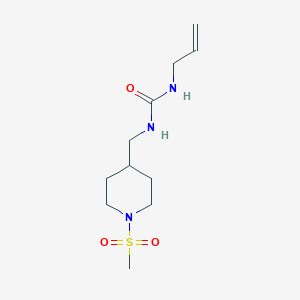

N-(1-(3-(4-ethylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide with various substituted aromatic carboxylic acids phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis

The molecular structure of each fentanyl analog and unique arrangement of H‐bonds and dispersion interactions significantly change crystal packing and is subsequently reflected in the THz spectrum .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on their specific structures. For example, 4-Piperidinemethanol, a related compound, has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C .科学的研究の応用

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity

A study by Hammam et al. (2005) on fluoro-substituted compounds, including benzo[b]pyran derivatives, demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. These compounds were synthesized through a series of reactions starting from 6-fluorobenzo[b]pyran-4-one, which shows the potential of fluoro-substituted compounds in cancer research Hammam et al., 2005.

Human Metabolites of a Novel If Channel Inhibitor

Umehara et al. (2009) identified metabolites of a novel "funny" If current channel inhibitor, providing insights into the metabolism, renal, and hepatic excretion of fluoro-substituted piperidino compounds. This research could offer a methodological framework for studying the metabolism and excretion pathways of similar compounds Umehara et al., 2009.

Thiazole-aminopiperidine Hybrid Analogues as GyrB Inhibitors

Jeankumar et al. (2013) synthesized and evaluated thiazole-aminopiperidine hybrid analogues for their activity against Mycobacterium tuberculosis, highlighting the potential of hybrid molecules in developing new antituberculosis agents. This study emphasizes the importance of structural modification in enhancing biological activity Jeankumar et al., 2013.

Synthesis of N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide for PET Imaging

The synthesis of radiolabeled compounds for PET imaging, as demonstrated by Katoch-Rouse and Horti (2003), showcases the application of fluoro-substituted compounds in neuroimaging and receptor studies. This could serve as a reference for the synthesis and application of similar compounds in PET imaging studies Katoch-Rouse & Horti, 2003.

Michael Addition of Active Methylene Compounds

Bakhouch et al. (2015) explored the Michael addition of active methylene compounds to synthesize a series of derivatives, showcasing a methodological approach that could be adapted for the synthesis of complex molecules involving piperidinyl and fluoro-benzamide functionalities Bakhouch et al., 2015.

作用機序

将来の方向性

特性

IUPAC Name |

N-[1-[5-(4-ethylphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O2/c1-2-16-6-8-17(9-7-16)22-21(15-26-28-22)24(31)29-12-10-20(11-13-29)27-23(30)18-4-3-5-19(25)14-18/h3-9,14-15,20H,2,10-13H2,1H3,(H,26,28)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTVITQAMXBSRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(C=NN2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2722303.png)

![4-[(2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2722307.png)

![(6-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)pyridazin-3-yl)methanol](/img/structure/B2722310.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2722311.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2722312.png)

![2,4-dimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2722313.png)

![8-(Ethylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2722314.png)

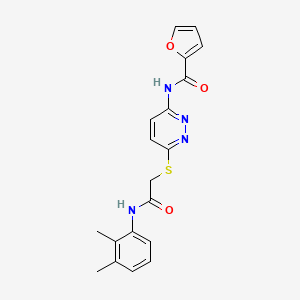

![N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2722318.png)

![cyclohex-3-en-1-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2722324.png)